

# Pharmacological Profile of Butacetin: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Butacetin
CAS No.:	2109-73-1
Cat. No.:	B1208508

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. **Butacetin** is a compound with limited publicly available pharmacological data. Bucetin, a distinct but similarly named compound, has been withdrawn from the market due to safety concerns.

## Introduction

**Butacetin** is a compound that has been identified with both analgesic and antidepressant properties. However, a critical point of clarification is the existence of two distinct chemical entities referred to by similar names:

- **Butacetin** (IUPAC Name: N-[4-(1,1-Dimethylethoxy)phenyl]acetamide; CAS Registry Number: 2109-73-1). This compound is the primary subject of this guide and is categorized as an analgesic and antidepressant.<sup>[1][2]</sup>
- **Bucetin** (IUPAC Name: N-(4-Ethoxyphenyl)-3-hydroxybutanamide; CAS Registry Number: 1083-57-4). This compound is an analgesic and antipyretic that was withdrawn from the

market in 1986 due to renal toxicity and carcinogenic potential.[3][4]

This guide will focus on the pharmacological profile of **Butacetin** (CAS 2109-73-1), while also providing pertinent toxicological information on the withdrawn compound, Bucetin, for comprehensive understanding and to avoid confusion.

## Chemical and Physical Properties

A clear distinction in the chemical properties of **Butacetin** and Bucetin is essential for research and identification purposes.

Property	Butacetin	Bucetin
IUPAC Name	N-[4-(1,1-Dimethylethoxy)phenyl]acetamide	N-(4-Ethoxyphenyl)-3-hydroxybutanamide
CAS Registry Number	2109-73-1	1083-57-4
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	207.27 g/mol	223.27 g/mol
Synonyms	4'-tert-Butoxyacetanilide, Tromal	3-Hydroxy-p-butyrophenetidine
Physical Description	Plates from 66% aqueous alcohol	-
Melting Point	130°C	-

## Pharmacological Profile of Butacetin (CAS 2109-73-1)

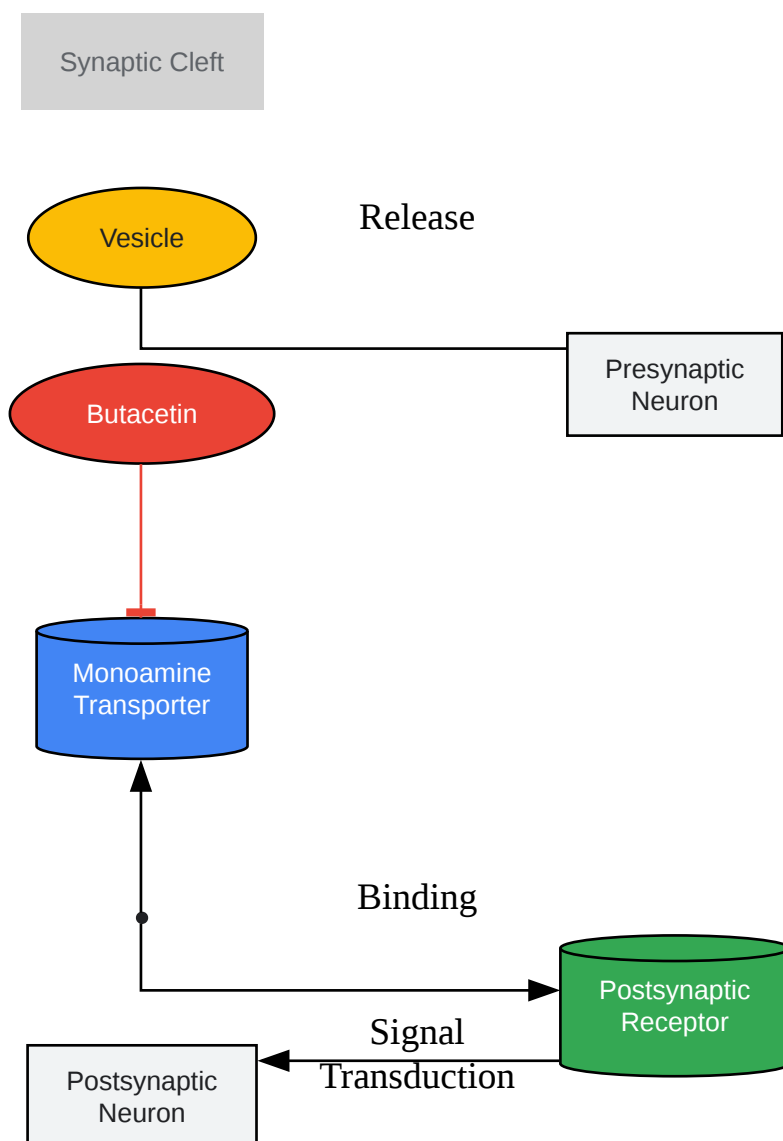
Detailed pharmacological data for **Butacetin** is sparse in publicly accessible literature. The following sections outline the expected pharmacological activities based on its classification and the general mechanisms of related compounds.

### Mechanism of Action

**Analgesic Activity:** As an acetanilide derivative, the analgesic properties of **Butacetin** are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception.[5] By reducing prostaglandin production, **Butacetin** may alleviate pain.

**Antidepressant Activity:** The mechanism behind the reported antidepressant effects of **Butacetin** is not well-elucidated. However, many antidepressant drugs act by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft.[5] This is often achieved through the inhibition of their reuptake into the presynaptic neuron.[5] It is plausible that **Butacetin** interacts with components of the monoaminergic system.

Hypothesized Signaling Pathway for Antidepressant Action



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Caption: Hypothesized mechanism of **Butacetin**'s antidepressant action via monoamine transporter inhibition.

## Pharmacokinetics (ADME)

Specific pharmacokinetic parameters for **Butacetin** (Absorption, Distribution, Metabolism, and Excretion) have not been detailed in the available literature. Generally, acetanilide derivatives are well-absorbed orally and undergo hepatic metabolism.

## Pharmacodynamics

Quantitative pharmacodynamic data, such as receptor binding affinities or enzyme inhibition constants (IC<sub>50</sub>), for **Bucetin** are not currently available.

## Toxicological Profile of Bucetin (CAS 1083-57-4)

Bucetin was withdrawn from the market due to significant safety concerns, primarily renal toxicity and a risk of carcinogenesis.[3][4]

### Acute Toxicity

Species	Route of Exposure	LD <sub>50</sub>
Rat	Oral	7 g/kg
Mouse	Oral	2800 mg/kg
Mouse	Intraperitoneal	790 mg/kg

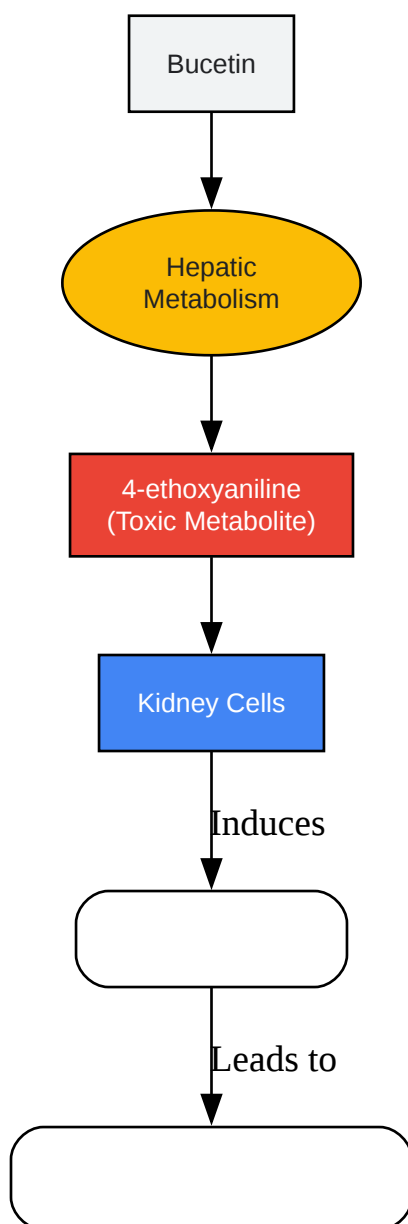
### Carcinogenicity

Studies in mice demonstrated the carcinogenic potential of Bucetin.[4] This risk is shared with phenacetin, a structurally similar compound.[3]

### Renal Toxicity

The primary reason for the withdrawal of Bucetin was its association with renal toxicity, specifically analgesic nephropathy.[3][6] This condition is characterized by renal papillary necrosis and chronic interstitial nephritis.[6] The mechanism is believed to involve the metabolic conversion of Bucetin to 4-ethoxyaniline, which can lead to oxidative damage in the kidneys.[7]

Proposed Pathway of Bucetin-Induced Renal Toxicity



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Caption: Postulated metabolic pathway leading to the renal toxicity of Bucetin.

## Experimental Protocols

While specific experimental data for **Butacetin** is lacking, the following are standard protocols used to assess the analgesic and antidepressant activities of novel compounds.

## Assessment of Analgesic Activity

### 5.1.1. Hot Plate Test

This method is used to evaluate central analgesic activity.

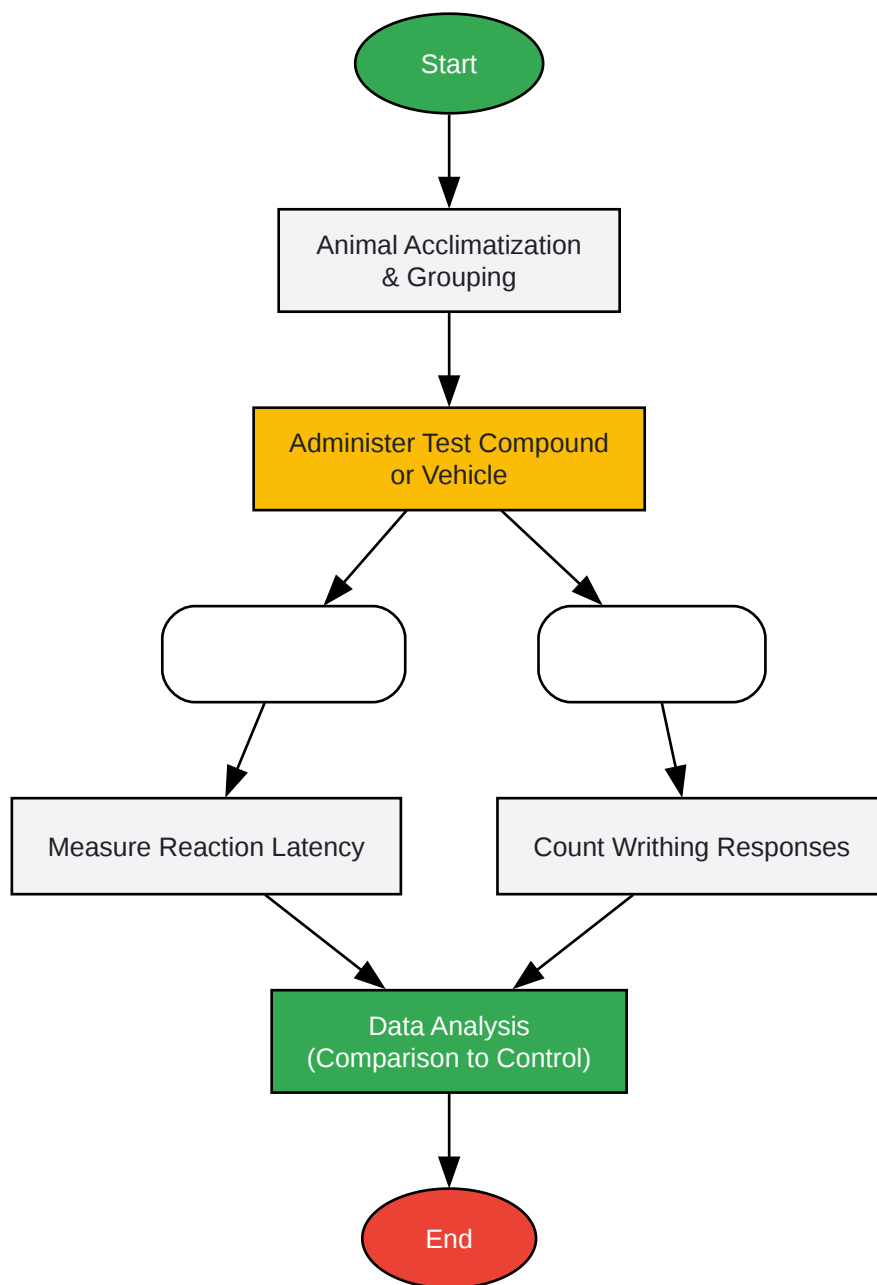
- Apparatus: A heated plate with a controlled temperature (typically  $55 \pm 0.5$  °C).
- Procedure:
  - Animals (e.g., mice or rats) are individually placed on the hot plate.
  - The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
  - A cut-off time is established to prevent tissue damage.
  - The test compound or vehicle is administered, and the latency is measured at predetermined time intervals.
- Endpoint: An increase in the reaction time compared to the control group indicates an analgesic effect.

### 5.1.2. Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.

- Procedure:
  - Animals (typically mice) are administered the test compound or vehicle.
  - After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).
  - The number of writhes is counted for a specific duration (e.g., 20 minutes).
- Endpoint: A significant reduction in the number of writhes in the treated group compared to the control group suggests analgesic activity.

### Workflow for Analgesic Activity Screening



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Caption: General experimental workflow for screening analgesic compounds.

## Assessment of Antidepressant Activity

### 5.2.1. Forced Swim Test (FST)

This is a widely used model to screen for antidepressant efficacy.

- Apparatus: A transparent cylinder filled with water.
- Procedure:
  - Animals (rats or mice) are placed in the cylinder of water from which they cannot escape.
  - The session is typically recorded, and the duration of immobility is measured.
  - The test compound or vehicle is administered prior to the test.
- Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]

### 5.2.2. Tail Suspension Test (TST)

This model also assesses antidepressant-like activity by measuring immobility.

- Procedure:
  - Mice are suspended by their tails with adhesive tape, so they cannot escape.
  - The duration of immobility is recorded over a set period.
  - The test compound or vehicle is administered before the test.
- Endpoint: A reduction in the time spent immobile suggests antidepressant potential.[8]

## Conclusion

**Butacetin** (N-[4-(1,1-Dimethylethoxy)phenyl]acetamide) is a compound with reported analgesic and antidepressant activities. However, there is a significant lack of detailed, publicly available pharmacological and toxicological data to fully characterize its profile. It is crucial to distinguish it from the withdrawn drug Bucetin, which has known renal and carcinogenic toxicities. Future research on **Butacetin** should focus on elucidating its mechanism of action, defining its pharmacokinetic and pharmacodynamic properties, and establishing a comprehensive safety profile. The experimental protocols outlined in this guide provide a framework for such future investigations.

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